REACTION_CXSMILES
|
Cl[C:2]1[NH:3][C:4](=[O:16])[C:5]2[N:6]=[CH:7][N:8]([CH2:11][O:12][CH2:13][CH2:14][OH:15])[C:9]=2[N:10]=1.[NH3:17]>CO>[OH:15][CH2:14][CH2:13][O:12][CH2:11][N:8]1[CH:7]=[N:6][C:5]2[C:4](=[O:16])[NH:3][C:2]([NH2:17])=[N:10][C:9]1=2
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
125 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The bomb was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
the reaction mixture removed
|
Type
|
CUSTOM
|
Details
|
Solvent and excess ammonia were removed under reduced pressure at 50° C
|
Type
|
CUSTOM
|
Details
|
After the residue was triturated with cold water
|
Type
|
CUSTOM
|
Details
|
to remove the ammonium chloride
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
CUSTOM
|
Details
|
the remaining solid was dried
|
Type
|
CUSTOM
|
Details
|
recrystallized from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
OCCOCN1C=2N=C(NC(C2N=C1)=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.24 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl[C:2]1[NH:3][C:4](=[O:16])[C:5]2[N:6]=[CH:7][N:8]([CH2:11][O:12][CH2:13][CH2:14][OH:15])[C:9]=2[N:10]=1.[NH3:17]>CO>[OH:15][CH2:14][CH2:13][O:12][CH2:11][N:8]1[CH:7]=[N:6][C:5]2[C:4](=[O:16])[NH:3][C:2]([NH2:17])=[N:10][C:9]1=2
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
125 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The bomb was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
the reaction mixture removed
|
Type
|
CUSTOM
|
Details
|
Solvent and excess ammonia were removed under reduced pressure at 50° C
|
Type
|
CUSTOM
|
Details
|
After the residue was triturated with cold water
|
Type
|
CUSTOM
|
Details
|
to remove the ammonium chloride
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
CUSTOM
|
Details
|
the remaining solid was dried
|
Type
|
CUSTOM
|
Details
|
recrystallized from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
OCCOCN1C=2N=C(NC(C2N=C1)=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.24 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |